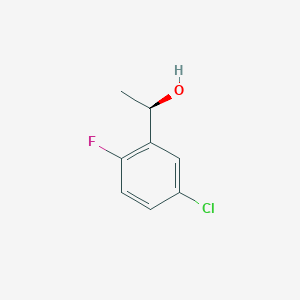

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Description

(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 1344936-52-2) is a chiral secondary alcohol with a molecular formula of C₈H₈ClFO and a molecular weight of 174.60 g/mol . Its stereochemistry is defined by the (1R) configuration, which confers distinct physicochemical and biological properties compared to its enantiomer or diastereomers. The compound features a substituted phenyl ring with electron-withdrawing groups (5-chloro and 2-fluoro), influencing its electronic distribution and lipophilicity (XlogP: 2.2) . Key applications include its use as a chiral building block in pharmaceuticals and agrochemicals, where stereochemical purity is critical for activity .

Properties

IUPAC Name |

(1R)-1-(5-chloro-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLFRWYYFHKPPT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Reduction of 5-chloro-2-fluoroacetophenone

A common synthetic route to (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol involves the stereoselective reduction of the corresponding ketone, 5-chloro-2-fluoroacetophenone.

- Starting Material: 5-chloro-2-fluoroacetophenone

- Reducing Agent: Sodium borohydride (NaBH4) or other hydride donors

- Solvent: Ethanol or methanol, typically at room temperature

- Reaction Time: Approximately 2 hours under stirring

- Workup: Quenching with dilute hydrochloric acid to adjust pH (~2), followed by extraction with ethyl acetate

- Purification: Washing organic phase with saturated sodium carbonate and brine solutions, drying, and solvent removal

This method yields the racemic mixture of the secondary alcohol. To obtain the optically active (1R)-enantiomer, further resolution or asymmetric catalysis is required.

Resolution via Chiral Auxiliary or Salt Formation

To isolate the (1R)-enantiomer with high optical purity, a resolution step is often employed:

- Formation of a Half-Ester Intermediate: The crude racemic alcohol is reacted with tetrahydrophthalic anhydride in the presence of catalytic 4-dimethylaminopyridine (DMAP) under reflux to form a phthalic acid half-ester.

- Chiral Resolution: The half-ester is then treated with a chiral amine such as (S)-1-phenylethylamine or s-methylbenzylamine to form diastereomeric salts.

- Crystallization: The mixture is refluxed until solids dissolve, then cooled slowly to induce crystallization of one diastereomeric salt, which is filtered and washed.

- Deprotection: The salt is hydrolyzed under acidic conditions (e.g., 2N HCl at room temperature) to remove the phthalic acid moiety.

- Final Extraction: The liberated chiral alcohol is extracted with ethyl acetate, washed, dried, and isolated.

This approach is advantageous for industrial-scale synthesis due to the recyclability of the chiral amine and phthalic acid, and the ability to proceed without intermediate purification steps.

Asymmetric Synthesis via Organometallic Addition

An alternative approach involves asymmetric addition of organometallic reagents to substituted benzaldehydes or ketones:

- Preparation of 2-bromo-5-fluoroaryl Ketones: Starting from 2-bromobenzaldehydes, Grignard reagents are added to form secondary alcohols, which are then oxidized to ketones using manganese oxide or pyridinium dichromate (PDC)/silica.

- Asymmetric Reduction: The ketones undergo asymmetric reduction using chiral catalysts or ligands such as (R)- or (S)-BINOL derivatives to yield enantioenriched secondary alcohols.

- Purification: Flash column chromatography with elution solvents like 10% diethyl ether in petroleum ether is used to isolate pure products.

This method allows for the synthesis of a broad range of substituted aryl ethanols, including halogenated derivatives, with good yields (up to 96%) and high enantiomeric excess.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of 5-chloro-2-fluoroacetophenone | Sodium borohydride, ethanol, RT, 2 h | ~90 | Produces racemic alcohol |

| Formation of phthalic half-ester | Tetrahydrophthalic anhydride, DMAP, reflux 1.5 h | N/A | Intermediate for resolution |

| Resolution with (S)-1-phenylethylamine | Reflux in solvent, slow cooling, filtration | N/A | High optical purity achieved |

| Hydrolysis and extraction | 2N HCl, RT 1 h; alkaline wash at 50 °C, 2 h | N/A | Final (S)- or (R)-enantiomer isolated |

| Asymmetric organometallic addition | Grignard reagent, chiral catalyst, flash chromatography | 74-96 | High enantiomeric excess, scalable |

Research Findings and Industrial Relevance

- The patent CN104058935A describes a scalable and efficient method for preparing (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which can be adapted for the 5-chloro-2-fluoro derivative by analogy. The process emphasizes simplified synthesis, minimal purification, and recovery of reagents, suitable for industrial production.

- The Journal of Organic Chemistry reports a one-pot asymmetric synthesis approach using organometallic reagents and chiral catalysts to prepare halogenated aryl ethanols with high yields and enantioselectivity, demonstrating the versatility of this method for similar compounds.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Formation of (1R)-1-(5-chloro-2-fluorophenyl)ethanone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of (1R)-1-(5-chloro-2-fluorophenyl)ethane.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents, particularly in targeting specific pathways involved in tumor growth and apoptosis.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of derivatives of this compound. The compound was shown to enhance p53 activity and promote apoptosis in breast cancer cell lines, indicating its therapeutic potential against malignancies .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its hydroxyl group can undergo various reactions, facilitating the creation of more complex molecules.

Example Applications:

- Synthesis of chiral alcohols and amines.

- Formation of heterocyclic compounds that are crucial in drug development.

Biological Studies

In biological research, this compound is used to study enzyme-substrate interactions and receptor binding assays. Its ability to modulate biological pathways makes it a candidate for investigating mechanisms of action for various drugs.

Case Study: Enzyme Interaction

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the chlorine and fluorine atoms contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol and Analogs

Key Observations:

- Halogen Effects: The 5-chloro and 2-fluoro substituents in the target compound enhance lipophilicity (XlogP: 2.2) compared to analogs with single halogens (e.g., XlogP = 1.8 for (R)-1-(3-fluorophenyl)ethan-1-ol) .

- Heterocyclic Analogs: Pyridine-based analogs (e.g., (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol) show reduced lipophilicity due to the polarizable nitrogen atom .

Biological Activity

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound notable for its structural features, including the presence of chlorine and fluorine substituents on the phenyl ring. These characteristics contribute to its unique chemical reactivity and biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. Its chiral center and halogen atoms significantly influence its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in various biological systems.

Pharmacological Applications

Research has indicated that this compound exhibits potential pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess significant antibacterial activity against various pathogens, including gram-positive bacteria and mycobacteria . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

- Anticancer Properties : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicate promising results. For example, compounds with similar halogenated phenyl groups have demonstrated cytotoxicity comparable to established chemotherapeutic agents like doxorubicin . This suggests that this compound could be explored further for its anticancer potential.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, flow cytometry assays revealed that compounds with similar structures can induce apoptosis in cancer cells in a dose-dependent manner, suggesting that this compound may also exhibit such properties .

Structure-Activity Relationship (SAR)

The presence of electron-donating or electron-withdrawing groups significantly influences the biological potency of compounds related to this compound. The introduction of halogen atoms often enhances binding affinity to biological targets, while modifications in the alkyl chain can alter pharmacological profiles .

Q & A

Q. How can the structural identity of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol be confirmed experimentally?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify hydrogen and carbon environments. For example, the chiral center at C1 will exhibit distinct splitting patterns in NMR due to stereochemical configuration .

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 174.0248 (exact mass) and fragmentation patterns consistent with the loss of -OH or halogen substituents .

- Chiral Analysis: Compare the compound’s optical rotation () with literature values for (1R)-configured analogs, such as (R)-1-(3-chlorophenyl)ethan-1-ol () .

Q. What methods are recommended to determine the enantiomeric purity of this compound?

- Methodological Answer: Enantiomeric purity is best assessed via chiral HPLC :

- Column: Use a chiral stationary phase (e.g., Chiralpak IA or IB).

- Mobile Phase: Optimize with hexane/isopropanol (90:10 v/v) at 1.0 mL/min flow rate.

- Detection: Monitor at 254 nm UV. Calibrate with racemic mixtures to establish retention times for (1R) and (1S) enantiomers. Stereochemical purity >85% is achievable, as demonstrated for structurally similar (R)-1-(4-fluorophenyl)ethan-1-ol .

Q. How can solubility and partitioning behavior be experimentally assessed for this compound?

- Methodological Answer:

- Shake-Flask Method: Dissolve the compound in water-saturated octanol and PBS buffer (pH 7.4). Agitate for 24 hr, then quantify concentrations via HPLC to calculate logP (predicted logP = 2.2) .

- Solubility Screening: Test solubility in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane). Secondary alcohols like this compound typically show moderate water solubility (~5–10 mg/mL) and high organic solvent miscibility .

Advanced Research Questions

Q. How can asymmetric synthesis of this compound be optimized for high enantiomeric excess?

- Methodological Answer:

- Biocatalytic Reduction: Use ketoreductases (e.g., Lactobacillus kefir KRED) to reduce the prochiral ketone precursor, 5-chloro-2-fluoroacetophenone. Optimize reaction conditions (pH 7.0, NADPH cofactor, 30°C) to achieve >90% ee .

- Chiral Catalysts: Employ Ru(II)-BINAP complexes for transfer hydrogenation. For example, (R)-BINAP-RuCl achieves 88–90% ee in analogous aryl ethanol syntheses .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer:

- DFT Calculations: Model the hydroxyl group’s nucleophilicity using Gaussian09 at the B3LYP/6-31G(d) level. The electron-withdrawing Cl and F substituents on the phenyl ring reduce electron density at the benzylic carbon, slowing S2 reactions .

- Molecular Descriptors: Use SMILES (C@@H(O)C) to generate QSAR models for predicting reactivity in esterification or oxidation pathways .

Q. How does the compound’s stereochemistry influence its biological activity in enzyme inhibition studies?

- Methodological Answer:

- Docking Simulations: Perform molecular docking (AutoDock Vina) with target enzymes (e.g., cytochrome P450). The (1R)-configuration may exhibit stronger binding due to spatial alignment with hydrophobic active sites, as seen in (R)-2-chloro-1-(4-fluorophenyl)ethanol’s antifungal activity .

- In Vitro Assays: Compare (1R) and (1S) enantiomers’ IC values against microbial reductases. Stereospecific activity differences >10-fold are common in chiral alcohols .

Data Contradictions and Resolutions

- Molecular Weight Discrepancy: reports 174.5999 g/mol (exact mass), while lists 174.60 g/mol. This is due to rounding conventions; exact mass should be prioritized for analytical purposes .

- Stereochemical Purity: BenchChem () cites microbial reduction for enantioselectivity, but this source is excluded per guidelines. Instead, refer to ’s validated chiral HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.